molecular formula C23H17FN4O B2794734 6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1357879-92-5

6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2794734
CAS No.: 1357879-92-5
M. Wt: 384.414
InChI Key: UTSWBXRTMPPDIM-UHFFFAOYSA-N
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Description

6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 1357879-92-5) is a synthetic small molecule with a molecular formula of C 23 H 17 FN 4 O and a molecular weight of 384.4 g/mol . This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline chemical class, a scaffold of significant interest in medicinal chemistry due to its diverse biological potential . The [1,2,4]triazolo[1,5-c]quinazoline core is structurally related to quinazoline, a privileged scaffold found in several FDA-approved kinase inhibitors . Recent in silico studies have identified novel spiro[1,2,4]triazolo[1,5-c]quinazoline derivatives as promising modulators of Diacylglycerol Kinase α (DGK-α), a therapeutic target implicated in cancer and immune dysfunction . Furthermore, hybrid molecules incorporating triazolo and quinazoline motifs have demonstrated potent anticancer activity in vitro, showing significant efficacy against breast cancer cell lines such as MDA-MB-231 and MDA-MB-468, in some cases surpassing the efficacy of the standard drug erlotinib . These compounds often function as inhibitors of protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical regulators of cell proliferation, survival, and angiogenesis in tumors . This compound is intended for research purposes only, providing a valuable chemical tool for investigating kinase signaling pathways, developing novel anticancer agents, and exploring structure-activity relationships (SAR) within this heterocyclic class.

Properties

IUPAC Name

6-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O/c1-15-9-11-17(12-10-15)21-25-22-19-7-2-3-8-20(19)27(23(29)28(22)26-21)14-16-5-4-6-18(24)13-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSWBXRTMPPDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(3-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, and how are intermediates characterized?

  • Methodology : Synthesis typically involves cyclization and substitution steps. For example, quinazolinone derivatives are synthesized using diabetic jujube as a starting material, followed by fluorobenzyl and p-tolyl group incorporation via nucleophilic substitution. Key intermediates are characterized using FTIR, 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and mass spectrometry (MS) to confirm structural integrity .
  • Data Validation : Yield optimization (e.g., 39.5–88% in similar triazoloquinazolines) and purity checks via melting point analysis (e.g., 196–198°C) ensure reproducibility .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction (XRD) resolves bond lengths, angles, and torsion angles. Density functional theory (DFT) calculations validate experimental XRD data, with deviations <0.01 Å for bond lengths .
  • Key Findings : The fluorobenzyl group induces steric hindrance, affecting molecular packing and potential binding interactions in biological targets .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • FTIR : Confirms functional groups (e.g., C-F stretch at 1,100–1,250 cm1^{-1}).
  • NMR : 1H^1 \text{H} NMR identifies aromatic protons (δ 7.0–8.5 ppm) and benzyl methylene groups (δ 4.5–5.5 ppm) .
  • LC-MS : Validates molecular weight (e.g., m/z 428.1 for a related compound) .

Advanced Research Questions

Q. How do computational studies (DFT, molecular docking) predict the biological activity of this compound?

  • Methodology : DFT calculates frontier molecular orbitals (FMOs) and electrostatic potential (ESP) surfaces to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to targets like SHP2 phosphatase, with binding energies ≤−8.0 kcal/mol indicating strong interactions .
  • Contradictions : Discrepancies between DFT-predicted and XRD-observed geometries require validation via hybrid functional calculations (e.g., B3LYP/6-311++G**) .

Q. What structure-activity relationships (SAR) govern its antimicrobial or antitumor activity?

  • SAR Insights :

  • Fluorine Substitution : Enhances lipophilicity and membrane penetration, improving antimicrobial activity (e.g., MIC ≤25 µg/mL against S. aureus) .
  • Triazole-Quinazoline Core : Critical for intercalation with DNA or enzyme inhibition (e.g., topoisomerase II) .
    • Data Limitations : Inconsistent activity across analogs (e.g., 2–4-fold variation in IC50_{50}) suggests substituent position and electronic effects require systematic study .

Q. How can contradictory spectral or biological data be resolved during characterization?

  • Resolution Strategies :

  • Multi-Technique Validation : Cross-check NMR/LC-MS data with XRD to confirm regioisomer formation .
  • Dose-Response Studies : Replicate biological assays (e.g., IC50_{50}) under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial tests) .

Q. What are the challenges in optimizing reaction conditions for scale-up synthesis?

  • Optimization Parameters :

  • Catalysts : Use of phase-transfer catalysts (e.g., PEG-400) improves yields by 15–20% in cyclization steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification to remove residuals .

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